molecular formula C8H7Cl2N3O B13685806 6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one

6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one

Cat. No.: B13685806
M. Wt: 232.06 g/mol
InChI Key: LYPWPVOWSSWXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one is a heterocyclic compound that belongs to the class of diazepines This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and a diazepine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-3-nitropyridine with ethylenediamine, followed by reduction and cyclization steps. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors. The exact pathways and molecular targets are still under investigation, but it is thought to influence GABAergic and glutamatergic signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one is unique due to its specific substitution pattern and the presence of the diazepine ring fused with a pyridine ring. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C8H7Cl2N3O

Molecular Weight

232.06 g/mol

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydropyrido[2,3-e][1,4]diazepin-5-one

InChI

InChI=1S/C8H7Cl2N3O/c9-4-3-5(10)13-7-6(4)8(14)12-2-1-11-7/h3H,1-2H2,(H,11,13)(H,12,14)

InChI Key

LYPWPVOWSSWXDI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=C(N1)N=C(C=C2Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.